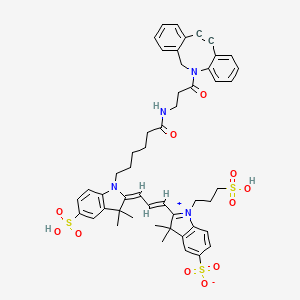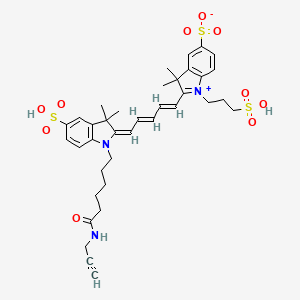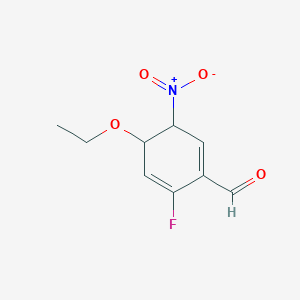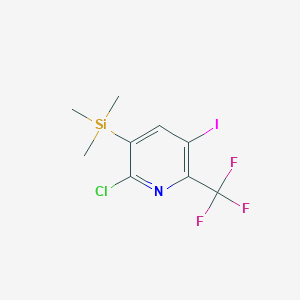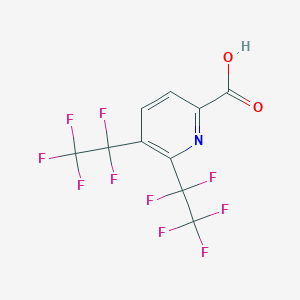
2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% (2-TFBI) is a chemical compound with a variety of applications in scientific research. It is a colorless, crystalline solid with a melting point of 155-157 °C and a boiling point of 308-310 °C. 2-TFBI is used as a reagent in organic synthesis and is a key intermediate in the production of a variety of pharmaceuticals and agrochemicals. It has also been used in the synthesis of a number of other compounds, including dyes, fragrances, and other organic molecules.
科学研究应用
2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a key intermediate in the production of a variety of pharmaceuticals and agrochemicals. It has also been used in the synthesis of dyes, fragrances, and other organic molecules. Additionally, 2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% has been used as a catalyst in the synthesis of polymers and as a precursor in the synthesis of polyfluoroalkyl compounds.
作用机制
2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% is a reagent in organic synthesis and an intermediate in the production of pharmaceuticals and agrochemicals. It is a colorless, crystalline solid with a melting point of 155-157 °C and a boiling point of 308-310 °C. The mechanism of action of 2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% is not completely understood, but it is believed to act as a catalyst in the formation of new molecules and to facilitate the rearrangement of existing molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% are not well understood. In vitro studies have shown that 2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. Additionally, 2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% has been shown to inhibit the growth of certain types of bacteria, including Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easy to obtain. Additionally, it is relatively stable and has a relatively low toxicity. However, it is important to note that 2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% is a strong acid and should be handled with care. It can also react with certain compounds, such as amines, which can lead to the formation of hazardous by-products.
未来方向
There are a number of potential future directions for research into 2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95%. These include further research into its mechanism of action, its effects on enzymes involved in drug metabolism, and its potential applications in the synthesis of polymers and other organic molecules. Additionally, further research into its potential toxicity and its effects on bacteria and other organisms could be beneficial. Finally, further research into the potential use of 2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% as a catalyst in the synthesis of pharmaceuticals and agrochemicals could lead to new and improved products.
合成方法
2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% is synthesized by the reaction of 4-trifluoromethoxybutan-2-ol and isoindoline-1,3-dione. The reaction proceeds in two steps, first with the formation of the trifluoromethoxybutyl isoindoline-1,3-dione and then with the hydrolysis of the intermediate to form 2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95%. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile, and is catalyzed by a base such as potassium carbonate. The yield of the reaction is typically around 95%.
属性
IUPAC Name |
2-[4-(trifluoromethoxy)butyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3/c14-13(15,16)20-8-4-3-7-17-11(18)9-5-1-2-6-10(9)12(17)19/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQUGQDALDRHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

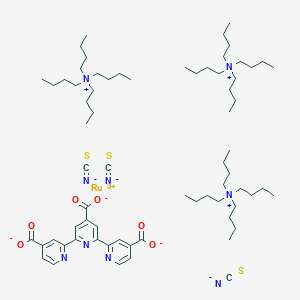



![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)

